Product packaging for Gadofosveset [MI](Cat. No.:CAS No. 201688-00-8)

Gadofosveset [MI]

Cat. No.: B10832425
CAS No.: 201688-00-8
M. Wt: 891.9 g/mol
InChI Key: ZSDLYSDDELEVDD-UFTMZEDQSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Gadolinium-Based Contrast Agents for Enhanced MRI Methodologies

The development of MRI contrast agents began with the recognition of Gadolinium's potent paramagnetic properties. However, free Gadolinium ions are inherently toxic. Consequently, the first generation of GBCAs, such as Gd-DTPA (gadopentetate dimeglumine), were developed by chelating Gd ions with organic ligands to reduce toxicity while retaining their contrast-enhancing capabilities. appliedradiology.commdpi.com These early agents, classified as extracellular contrast agents, distribute rapidly into the interstitial space and are quickly eliminated by the kidneys. openaccessjournals.comopenaccessjournals.com While effective for many applications, their rapid extravasation and clearance limited the duration of vascular enhancement, posing challenges for detailed vascular imaging, especially for techniques requiring sustained signal intensity, such as steady-state Magnetic Resonance Angiography (MRA). openaccessjournals.comopenaccessjournals.com

The pursuit of improved imaging performance led to the evolution of GBCAs designed to overcome these limitations. This progression involved developing agents with higher relaxivity (the ability to shorten relaxation times) and longer intravascular residence times. This led to the development of agents that exhibit increased affinity for plasma proteins, such as albumin, thereby keeping the contrast agent within the vascular compartment for extended periods. Gadofosveset (B1198095) represents a significant advancement in this evolutionary trajectory, emerging as a specialized "blood-pool" contrast agent. openaccessjournals.comopenaccessjournals.comradiopaedia.orgnih.gov

Conceptual Framework of Macromolecular-Targeted Contrast Agents in Diagnostic Imaging Research

Macromolecular-targeted contrast agents are a class of advanced imaging agents designed to interact with larger biological molecules or structures within the body, thereby modulating their pharmacokinetic and relaxivity properties. oncotarget.com Gadofosveset is a prime example, functioning as an albumin-binding contrast agent. openaccessjournals.comopenaccessjournals.comradiopaedia.orgoncotarget.comdrugbank.comwhiterose.ac.uknih.gov

The conceptual framework of gadofosveset is centered on its ability to bind reversibly and non-covalently to human serum albumin (HSA), a major protein in blood plasma. This binding is facilitated by a diphenylcyclohexylphosphate group attached to a stable Gd-DTPA chelate. openaccessjournals.comnih.goveuropa.eu This strong affinity for albumin, typically around 80-90% at low concentrations, confers several key advantages:

Blood-Pool Restriction : By binding to albumin, gadofosveset is largely retained within the vascular system, minimizing its leakage into the interstitial tissues. This restriction allows for highly selective and prolonged enhancement of blood vessels, crucial for detailed vascular imaging. openaccessjournals.comopenaccessjournals.comradiopaedia.org

Enhanced T1 Relaxivity : The binding of gadofosveset to the larger albumin molecule slows down its rotational motion. This reduced molecular tumbling rate optimizes the interaction between the gadolinium ion and surrounding water protons, leading to a significant increase in T1 relaxivity compared to smaller, non-protein-bound contrast agents. openaccessjournals.comopenaccessjournals.comdrugbank.comnih.goveuropa.eu

Prolonged Vascular Residence Time : The albumin-bound complex exhibits a substantially longer intravascular half-life. This extended presence within the bloodstream allows for higher signal intensity over a longer duration, enabling steady-state or multiphase MRA with a single injection and facilitating imaging of complex vascular territories. openaccessjournals.comopenaccessjournals.comradiopaedia.orgdrugbank.comemjreviews.com

Gadofosveset was developed to address the inherent limitations of conventional extracellular GBCAs in MRA. It was the first FDA-approved blood-pool contrast agent for MRA, offering improved signal-to-noise ratios and enhanced visualization of vascular structures. openaccessjournals.comopenaccessjournals.comradiopaedia.orgnih.gov Its application in diagnostic imaging research has focused on its utility in providing high-resolution arterial and venous imaging, evaluating various vascular diseases, and potentially characterizing vascular wall structures and atherosclerotic plaque. openaccessjournals.comradiopaedia.orgnih.govajronline.org

Key Properties of Gadofosveset

PropertyValueSource(s)
Molecular Weight957 Da openaccessjournals.comopenaccessjournals.com
T1 Relaxivity (at 1.5T)18-20 mM⁻¹s⁻¹ radiopaedia.org
T1 Relaxivity (in plasma)33.4-45.7 mM⁻¹s⁻¹ (at 0.05 mmol/kg, 20 MHz) europa.eufda.gov
Protein Binding~80-90% to human serum albumin drugbank.comwhiterose.ac.ukeuropa.eu
Intravascular Half-life~29 minutes (distribution phase) ajronline.org
Terminal Elimination Half-life~18.5 hours drugbank.comeuropa.eufda.govnih.gov
Primary Excretion RouteRenal (79-94% over 14 days) drugbank.comeuropa.euajronline.orgfda.govnih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H41GdN3O14P B10832425 Gadofosveset [MI] CAS No. 201688-00-8

Properties

CAS No.

201688-00-8

Molecular Formula

C33H41GdN3O14P

Molecular Weight

891.9 g/mol

IUPAC Name

2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron

InChI

InChI=1S/C33H44N3O14P.Gd/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+3/p-3/t26-;/m1./s1

InChI Key

ZSDLYSDDELEVDD-UFTMZEDQSA-K

Isomeric SMILES

[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3]

Canonical SMILES

[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3]

Origin of Product

United States

Molecular Design and Chelation Chemistry of Gadofosveset Mi

Ligand Structure and Design Principles of the Gadofosveset (B1198095) Chelate

Gadofosveset is characterized by its specific molecular architecture, which is engineered to bind to human serum albumin (HSA) and enhance its performance as an MRI contrast agent. The molecule is described as a linear, ionic, and amphiphilic compound, comprising a gadolinium (Gd³⁺) ion chelated by the fosveset (B1606296) ligand. radiopaedia.orgnih.govajronline.org The chemical name, trisodium-(2-(R)-((4,4-diphenylcyclohexyl) phosphonooxymethyl)-diethylenetriaminepentaacetato)(aquo)Gd(III), reveals key structural features. openaccessjournals.comopenaccessjournals.com

The core of the ligand is derived from diethylenetriaminepentaacetic acid (DTPA), a well-established chelating agent known for its ability to form stable complexes with Gd³⁺. rsc.orgnih.govnih.gov DTPA is an octadentate ligand, typically providing eight donor atoms (three nitrogen and five oxygen from carboxylate groups) to coordinate the Gd³⁺ ion. nih.gov Crucially, Gadofosveset incorporates a lipophilic diphenylcyclohexyl group attached via a phosphonooxymethyl linkage to the DTPA backbone. nih.govrsc.orgnih.gov This specific moiety is designed to mediate strong, yet reversible, noncovalent binding to human serum albumin (HSA), the most abundant protein in plasma. ajronline.orgopenaccessjournals.comopenaccessjournals.comrsc.orgnih.gov

This albumin-binding strategy offers several design advantages. By tethering the Gd³⁺ chelate to HSA, Gadofosveset is largely restricted to the intravascular space, reducing its extravasation into the interstitial tissues. ajronline.orgopenaccessjournals.com This enhanced intravascular retention leads to a prolonged plasma half-life and a slower molecular tumbling rate compared to free chelates. The reduced molecular motion optimizes the interaction between the Gd³⁺ ion and water protons, significantly increasing the T1 relaxivity. ajronline.orgopenaccessjournals.comrsc.org Gadofosveset exhibits a T1 relaxivity of 18-20 at 1.5 T, which is substantially higher than that of other commercially available gadolinium contrast agents, such as gadoxetate disodium (B8443419) (Eovist), which has an r1 value of 7.3. radiopaedia.org This increased relaxivity translates to greater signal enhancement in T1-weighted MR images, improving the visualization of blood vessels. nih.govajronline.org

Table 1: Physicochemical Properties of Gadofosveset

PropertyValueSource
Chemical NameTrisodium-(2-(R)-((4,4-diphenylcyclohexyl) phosphonooxymethyl)-diethylenetriaminepentaacetato)(aquo)Gd(III) openaccessjournals.comopenaccessjournals.com
Molecular FormulaC₃₃H₄₁GdN₃O₁₄P nih.gov
Molecular Weight891.9 g/mol (computed) nih.gov
Molecular Weight (trisodium)975.88 g·mol⁻¹ wikipedia.org
T1 Relaxivity (at 1.5 T)18-20 radiopaedia.org
Rotatable Bond Count18 nih.gov
Topological Polar Surface Area269 Ų nih.gov
Heavy Atom Count52 nih.gov
Defined Atom Stereocenter Count1 nih.gov

Gadolinium Complexation Stability and Kinetic Inertness in Physiological Media

The safe and effective use of gadolinium-based contrast agents (GBCAs) hinges on the stability and kinetic inertness of the Gd³⁺-ligand complex. These properties are critical to prevent the release of free Gd³⁺ ions, which are toxic and can lead to adverse effects such as nephrogenic systemic fibrosis (NSF). rsc.orgmdpi.com Gadofosveset is designed to maintain high stability and kinetic inertness under physiological conditions.

Compared to Gd-DTPA, a widely used extracellular contrast agent, Gadofosveset demonstrates superior stability and inertness. At pH 7.4, Gadofosveset is two to three times more stable than Gd-DTPA. openaccessjournals.comopenaccessjournals.com Furthermore, its kinetic inertness is significantly greater, being ten to 100 times more kinetically inert than Gd-DTPA. openaccessjournals.comopenaccessjournals.com This enhanced kinetic inertness means that the rate at which Gd³⁺ might dissociate from the fosveset ligand is considerably slower.

The importance of kinetic inertness is amplified in vivo, as the short plasma residence time of contrast agents means that thermodynamic equilibrium is not always established. mdpi.com Kinetic inertness, therefore, plays a more direct role in determining whether a complex will dissociate during its circulation. Gadofosveset's high thermodynamic, conditional, and kinetic stability in vitro, in comparison to other linear gadolinium chelates, contributes to its favorable profile. ajronline.org The strong binding to albumin, while enhancing relaxivity, also helps to reduce the amount of contrast agent that can extravasate into tissues where conditions (e.g., lower pH) might otherwise promote dissociation. ajronline.org

Table 2: Stability and Kinetic Inertness Comparison (vs. Gd-DTPA)

PropertyGadofosvesetGd-DTPASource
Relative Stability2-3 times more stable at pH 7.4- openaccessjournals.comopenaccessjournals.com
Kinetic Inertness10-100 times more kinetically inert- openaccessjournals.comopenaccessjournals.com
Stability TypeHigh thermodynamic, conditional, and kinetic in vitro- ajronline.org

Synthetic Strategies and Derivatization Approaches for Gadofosveset Analogues

The synthesis of Gadofosveset involves the chelation of the gadolinium (Gd³⁺) ion with the specifically designed fosveset ligand. wikipedia.org The fosveset ligand itself is a derivative of DTPA, modified with a diphenylcyclohexyl group to confer albumin-binding properties. nih.govrsc.orgnih.gov While specific detailed synthetic routes for Gadofosveset are not extensively provided in the reviewed literature, the design principle centers on incorporating the lipophilic moiety onto a stable Gd-chelating framework. rsc.org The phosphodiester linkage within the molecule is noted to influence its clearance, primarily through renal excretion. nih.gov

The development of Gadofosveset exemplifies the broader strategy in GBCA design, where modifications to ligand structures are employed to tune properties such as relaxivity, stability, and biodistribution. rsc.orgrsc.orgnih.gov Ligand design is paramount, influencing not only the strength of the Gd³⁺-ligand bond but also the number of inner-sphere water molecules and the molecular tumbling rate, all of which impact relaxivity and kinetic inertness. rsc.org

The provided literature focuses on the established Gadofosveset molecule and its properties. Information regarding specific synthetic strategies for generating Gadofosveset analogues or detailed step-by-step synthesis protocols for Gadofosveset itself is not comprehensively covered in these sources. The primary focus remains on the functional design of the existing molecule for its intended application as a blood pool contrast agent.

Compound List:

Gadofosveset

Gadolinium (Gd³⁺)

Human Serum Albumin (HSA)

Gd-DTPA (Gadopentetate dimeglumine)

Gadoxetate disodium (Eovist)

Gadobenate dimeglumine (MultiHance)

Fosveset (chelating agent)

Mechanisms of Magnetic Resonance Signal Enhancement by Gadofosveset Mi

Fundamental Principles of T1 Relaxivity Augmentation

T1 relaxivity (r1) quantifies the efficiency of a contrast agent in shortening the longitudinal relaxation time (T1) of water protons per millimolar concentration of the agent. For Gadofosveset (B1198095), T1 relaxivity is influenced by several fundamental principles governing Gd-based contrast agents.

The relaxation enhancement provided by Gd(III) complexes arises from the interaction of the paramagnetic Gd(III) ion with water protons. This interaction is most potent with water molecules directly coordinated to the Gd(III) ion, known as inner-sphere water molecules rsc.orgmriquestions.comnih.govosti.govrsc.org. The efficiency of this inner-sphere contribution to relaxivity depends on several factors:

Hydration Number (q): The number of water molecules directly bound to the Gd(III) ion. Higher hydration numbers generally lead to increased relaxivity nih.govosti.govrsc.org.

Water Residence Lifetime (τM): The average time a water molecule spends coordinated to the Gd(III) ion. Rapid exchange (short τM) is crucial for efficiently transferring the paramagnetic effect to bulk water nih.govosti.govrsc.org. Gadofosveset, like other Gd-based agents, is designed to have a favorable water exchange rate osti.govrsc.org.

Gd-H Distance: The distance between the Gd(III) ion and the protons of the water molecule. Shorter distances result in stronger dipolar interactions nih.govrsc.org.

While the exact hydration number and water residence lifetime for Gadofosveset are not extensively detailed in the provided literature, the Gd(III) ion's paramagnetic properties are the foundation for its relaxivity.

The molecular tumbling rate, characterized by the rotational correlation time (τR), significantly impacts relaxivity mriquestions.comnih.govrsc.orgfrontiersin.orgcar.ca. For small, rapidly tumbling molecules like conventional Gd chelates (e.g., Gd-DTPA), τR is typically much shorter than the optimal range required for maximum relaxivity at clinical field strengths (around 0.5-1.5 T) mriquestions.comrsc.orgfrontiersin.org. This mismatch limits their efficiency.

As τR increases, the efficiency of the paramagnetic relaxation mechanism generally improves, up to a point where τR matches the Larmor frequency of the scanner. For larger, more slowly tumbling molecules, the τR is closer to this optimal range, leading to enhanced relaxivity mriquestions.comrsc.orgfrontiersin.org. Gadofosveset's intrinsic molecular structure, before binding to albumin, results in a τR that provides moderate relaxivity, comparable to or slightly better than other small-molecule agents nih.gov. However, its full potential is realized upon binding to albumin.

Albumin-Binding Interactions and Their Contribution to Relaxivity

Gadofosveset's defining characteristic is its reversible, noncovalent binding to serum albumin drugbank.comopenaccessjournals.comdrugs.comnih.govopenaccessjournals.comhealthcare-in-europe.comradiopaedia.orgfrontiersin.orgnih.govhres.caresearchgate.net. This interaction fundamentally alters its behavior in the body and dramatically enhances its relaxivity.

Gadofosveset possesses a lipophilic diphenylcyclohexyl group that facilitates strong, yet reversible, noncovalent binding to serum albumin (SA) openaccessjournals.comnih.govopenaccessjournals.comnih.govresearchgate.net. In human plasma, a high fraction of Gadofosveset (typically 80-96%) binds to albumin, particularly at lower concentrations openaccessjournals.comnih.govhres.caeuropa.euismrm.org. This binding is specific to albumin, with minimal interaction observed with other plasma proteins hres.ca. The binding occurs primarily at site II on subdomain IIIA of human serum albumin hres.ca.

Upon binding to albumin, the effective molecular weight of Gadofosveset increases dramatically, from approximately 957 Da for the unbound molecule to around 68 kDa for the Gadofosveset-albumin complex nih.gov. This increase in size significantly slows down the molecule's diffusion and extravasation rate, prolonging its residence time within the vasculature openaccessjournals.comdrugs.comopenaccessjournals.comnih.govnih.govresearchgate.netnih.gov.

The substantial increase in Gadofosveset's relaxivity upon binding to albumin is primarily attributed to the significant slowing of its molecular tumbling rate (τR) drugbank.comopenaccessjournals.comopenaccessjournals.commriquestions.comnih.govresearchgate.net. The large albumin molecule tumbles much more slowly than the small Gadofosveset molecule. By binding to albumin, Gadofosveset becomes part of this larger macromolecular complex, effectively increasing its τR to a range that is much closer to the optimal values for efficient T1 relaxation at clinical MRI field strengths mriquestions.comfrontiersin.orgnih.govresearchgate.net.

This optimized τR enhances the dipolar interaction between the Gd(III) ion and water protons, leading to a significant boost in longitudinal relaxivity. Studies indicate that albumin-bound Gadofosveset can exhibit relaxivities up to 5-10 times higher than unbound Gadofosveset or conventional Gd-based agents like Gd-DTPA drugs.comopenaccessjournals.comradiopaedia.orgmriquestions.comnih.govhres.caeuropa.eunih.govmdpi.com. For instance, albumin-bound Gadofosveset has shown relaxivity values around 18-20 mM⁻¹s⁻¹ at 1.5 T radiopaedia.orgnih.gov, whereas unbound Gadofosveset or Gd-DTPA typically exhibit values around 3-7 mM⁻¹s⁻¹ under similar conditions radiopaedia.orgnih.govplos.org. The relaxivity of albumin-bound Gadofosveset is generally highest at lower field strengths (e.g., peaking around 0.5 T) and decreases with increasing field strength nih.gov.

This concentration-dependent binding means that the relationship between Gadofosveset concentration and observed relaxivity is non-linear, particularly at lower field strengths where the albumin-binding effect is most pronounced nih.govismrm.org. Models incorporating binding affinity (Ka) and the number of binding sites per albumin molecule are necessary for accurate characterization across a range of concentrations ismrm.org. The profile of relaxivity versus concentration is critical for optimizing imaging protocols and understanding the agent's behavior in vivo.

Magnetic Field Strength Dependence of Gadofosveset Relaxivity

The effectiveness of MRI contrast agents, including Gadofosveset, is influenced by the strength of the applied magnetic field. Relaxivity, the measure of a contrast agent's efficiency in shortening relaxation times, is not constant across all magnetic field strengths. Gadofosveset's relaxivity profile is particularly notable for its significant dependence on magnetic field strength, especially when bound to serum albumin plos.orgismrm.orgnih.govismrm.org.

In its unbound state, Gadofosveset exhibits relaxivity that is largely independent of magnetic field strength ismrm.org. However, upon binding to albumin, its relaxivity becomes highly field-dependent ismrm.orgismrm.org. Studies have shown that Gadofosveset's longitudinal relaxivity (r1) peaks at lower magnetic field strengths and experiences a substantial decrease as the field strength increases plos.orgnih.govismrm.org. This phenomenon is attributed to the relationship between the molecular tumbling rate of the albumin-bound complex and the Larmor frequency of water protons, which increases with magnetic field strength. At higher fields, the tumbling rate of the albumin-bound Gadofosveset may become less optimally matched to the Larmor frequency, leading to reduced relaxivity ismrm.org.

Comparative data highlights this trend:

Magnetic Field StrengthLongitudinal Relaxivity (r1) (mM⁻¹s⁻¹)
1.5 T27.7
7 T5.8

Data derived from Source plos.org for albumin-bound Gadofosveset.

This significant decrease in relaxivity from 1.5 T to 7 T (approximately a 79.1% reduction) indicates that Gadofosveset's contrast-enhancing capabilities diminish considerably at higher magnetic field strengths commonly used in advanced MRI systems plos.org. While Gadofosveset demonstrates high relaxivity at lower clinical field strengths, its performance is notably reduced at higher fields, where its relaxivity may converge to levels comparable to conventional small-molecule contrast agents nih.govismrm.org.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Gadofosveset Mi

In Vitro Binding Kinetics and Equilibria with Plasma Proteins Across Species

Gadofosveset (B1198095) is distinguished by its strong, reversible, non-covalent binding to serum albumin, the most abundant protein in blood plasma. ajronline.orgnih.gov This interaction is a cornerstone of its pharmacokinetic profile, leading to a longer intravascular residence time compared to non-protein-binding contrast agents. fda.govnih.gov The binding affinity is primarily to human serum albumin (HSA), for which it was optimized. nih.gov

The binding of gadofosveset to plasma proteins has been shown to be species-dependent. nih.gov In vitro studies have demonstrated varying degrees of binding across different animal species. For instance, binding has been observed to be highest in human plasma, followed by pig and rabbit, and then dog, rat, and mouse plasma. nih.gov Specifically, the percentage of gadofosveset bound to plasma proteins has been reported to range from 64% to 91% across various species. nih.gov In human plasma, the binding is extensive, with 80-96% of the agent being bound to albumin. This high degree of binding significantly increases the effective molecular weight of the contrast agent from 957 Da to approximately 68 kDa, which is the size of an albumin molecule. nih.govnih.gov

The equilibrium of this binding is concentration-dependent. At lower concentrations of gadofosveset in human serum, over 90% of the agent is bound to albumin. nih.gov However, as the concentration of gadofosveset increases, the fraction of the bound agent decreases. nih.gov Studies have shown that the binding of gadofosveset to either animal plasma or purified serum albumin tends to plateau at chelate concentrations below 0.1 mM. nih.gov

The interaction between gadofosveset and albumin also leads to a significant increase in the T1 relaxivity of the agent, which is the basis for its contrast-enhancing properties in MRI. nih.govahajournals.org This enhancement in relaxivity is also species-dependent, with human and pig plasmas demonstrating the greatest observed increase. nih.gov

In Vitro Plasma Protein Binding of Gadofosveset Across Species
SpeciesReported Binding PercentageReference
Human80-96%
Mouse~88.6% mdpi.com
Rat~90.6% mdpi.com
Rabbit~80.9% mdpi.com
Monkey~84.3% mdpi.com
Relative Binding Affinity: Human > Pig ≈ Rabbit > Dog ≈ Rat ≈ Mouse

Distribution and Elimination Characteristics in Non-Human Animal Models

The pharmacokinetic profile of intravenously administered gadofosveset in animal models is characterized by a two-compartment open model. fda.govrxlist.com Following injection, there is an initial distribution phase, followed by a longer elimination phase. The strong binding to albumin significantly influences its distribution, largely confining it to the intravascular space. nih.gov This results in a mean volume of distribution at a steady state of approximately 148 ± 16 mL/kg, which is roughly equivalent to the volume of extracellular fluid. fda.govrxlist.comnih.gov

In preclinical studies, gadofosveset exhibits a distribution half-life of approximately 0.48 ± 0.11 hours and a much longer elimination half-life of 16.3 ± 2.6 hours. fda.govrxlist.com The prolonged elimination half-life is a direct consequence of its high protein binding, which reduces the rate of clearance from the body. nih.gov

The primary route of elimination for gadofosveset is through the kidneys via glomerular filtration. nih.govradiopaedia.org A small, unbound fraction of the agent is available for renal clearance. Preclinical safety assessments in rats and monkeys have been conducted to understand its effects upon repeated administration. nih.gov In rabbits, it was observed that 61% of the injected gadofosveset was still present in the blood one minute after injection. nih.gov The clearance of gadofosveset is influenced by renal function, with decreased function leading to a substantial decrease in clearance and a corresponding increase in systemic exposure and elimination half-life. rxlist.com A minor portion of the injected dose is eliminated through the feces. fda.govrxlist.com

Pharmacokinetic Parameters of Gadofosveset in Preclinical Models
ParameterValueReference
Pharmacokinetic ModelTwo-compartment open model fda.govrxlist.com
Distribution Half-life (t½α)0.48 ± 0.11 hours fda.govrxlist.com
Elimination Half-life (t½β)16.3 ± 2.6 hours fda.govrxlist.com
Volume of Distribution (Vd)148 ± 16 mL/kg fda.govrxlist.comnih.gov
Total Clearance6.57 ± 0.97 mL/h/kg fda.govrxlist.com
Primary Route of EliminationRenal nih.govradiopaedia.org

Mechanisms of Intravascular Confinement and Extravasation Dynamics

The primary mechanism for the intravascular confinement of gadofosveset is its reversible binding to serum albumin. nih.govnih.gov By binding to this large protein, the gadofosveset-albumin complex is generally restricted to the vascular compartment, as albumin itself does not readily cross the intact endothelial barrier of blood vessels. nih.gov This property is what classifies gadofosveset as a blood-pool contrast agent. nih.gov

Despite its high degree of protein binding, gadofosveset is not entirely confined to the intravascular space, and some extravasation does occur. nih.gov The dynamics of this extravasation are influenced by the integrity of the vascular endothelium. In areas where the endothelium is compromised or where there is increased vascular permeability, such as in tumors, inflamed tissues, or atherosclerotic plaques, gadofosveset can leak into the extravascular space. ahajournals.orgnih.govahajournals.org This leakage occurs primarily through damaged endothelium or newly formed, leaky microvessels (neovascularization). ahajournals.orgahajournals.org

Studies in animal models of atherosclerosis have shown that the uptake of gadofosveset in the vessel wall correlates with regions of increased endothelial permeability. ahajournals.org In these models, gadofosveset enhancement was observed in areas with endothelial cell death, vascular denudation, and widening of the tight junctions between endothelial cells. ahajournals.org Therefore, the extent of gadofosveset extravasation can serve as a surrogate marker for vascular permeability. ahajournals.orgnih.gov It is important to note that even in healthy tissues, a small fraction of unbound gadofosveset exists in equilibrium with the bound form, which can extravasate to a limited extent, similar to conventional small-molecule contrast agents. nih.gov

Metabolic Stability and Absence of Biotransformation Pathways in Preclinical Systems

Preclinical studies have demonstrated that gadofosveset is metabolically stable and does not undergo measurable biotransformation. fda.govrxlist.com The compound is excreted from the body intact. nih.gov The gadofosveset molecule consists of a stable gadopentetate (Gd-DTPA) core, which is a gadolinium ion chelated by diethylenetriaminepentaacetic acid. nih.govnih.gov This chelation is highly stable, preventing the release of toxic free gadolinium ions in vivo.

The structure of gadofosveset includes a phosphodiester linkage to a lipophilic albumin-binding group. nih.govnih.gov This specific chemical structure is designed to be resistant to metabolism by endogenous enzymes. In vitro metabolic stability assays, which are used to assess the susceptibility of a compound to biotransformation, would be expected to show a very slow rate of degradation for gadofosveset. researchgate.netbioivt.comnuvisan.comnih.gov The absence of significant metabolism is a key feature of its pharmacokinetic profile, ensuring that its clearance from the body is primarily dependent on renal excretion of the unchanged drug. fda.gov Furthermore, gadofosveset was found to be negative in in vitro bacterial reverse mutation assays and in vivo mouse micronucleus assays, indicating a lack of mutagenic potential. fda.govrxlist.com

Advanced Preclinical Imaging Methodologies and Research Applications with Gadofosveset Mi

In Vitro and Ex Vivo Methodologies for Characterizing Contrast Agent Performance

The performance of gadofosveset (B1198095) as a contrast agent is rigorously characterized through a variety of in vitro and ex vivo methodologies before its application in live animal models. These studies are crucial for understanding its fundamental physicochemical properties and its interaction with biological components.

A primary in vitro technique involves the use of imaging phantoms, which are objects with known properties used to evaluate and compare the performance of MRI sequences and contrast agents. nih.gov In these controlled environments, key parameters such as longitudinal (R1, 1/T1) and transverse (R2, 1/T2) relaxation rates are measured. nih.gov For gadofosveset, these measurements are typically performed in solutions with varying concentrations of serum albumin to quantify the effect of protein binding on relaxivity. nih.govresearchgate.net Studies have demonstrated that the binding of gadofosveset to albumin significantly increases its relaxivity, which is the primary mechanism behind its enhanced contrast effect. nih.gov

Comparative in vitro studies are also common, where the relaxivity of gadofosveset is measured against that of conventional, non-protein-binding agents like gadopentetate dimeglumine. nih.gov These experiments consistently show that in the presence of albumin, gadofosveset exhibits significantly higher relaxation rates, confirming the impact of its albumin-binding properties. nih.govismrm.org Ex vivo analyses often complement these findings. For instance, after in vivo experiments in animal models of atherosclerosis, immunohistochemical staining of excised aortic tissue is used to confirm the presence of albumin within the vessel wall, correlating with areas of gadofosveset enhancement seen on MR images. researchgate.net Similarly, histological evaluations of myocardial tissue in mouse models of infarction have been used to validate MRI findings by showing albumin leakage in the acute phase, corresponding to gadofosveset uptake. ucm.es

In Vivo Animal Model Systems for Investigating Vascular Physiology

The unique pharmacokinetic profile of gadofosveset makes it particularly well-suited for preclinical investigations of vascular physiology and pathology in various in vivo animal models. nih.gov Its prolonged intravascular residence time allows for high-resolution imaging of both the arterial and venous systems after a single injection. nih.govnih.gov

A prominent application is in the study of atherosclerosis. Rabbit models, where atherosclerosis is induced through a combination of endothelial denudation and a high-cholesterol diet, are frequently used. researchgate.net In these models, gadofosveset-enhanced MRI has been shown to effectively differentiate between atherosclerotic and normal vessel walls. researchgate.net The enhancement is attributed to increased vascular permeability and microvessel density within the atherosclerotic plaques, which leads to the accumulation of the albumin-bound contrast agent. researchgate.netahajournals.org This methodology allows researchers to non-invasively monitor plaque progression and assess features associated with plaque vulnerability, such as endothelial integrity and inflammation. ahajournals.org

Another significant area of research is in cardiology, particularly in mouse models of myocardial infarction. ucm.es Following an induced heart attack, the damaged heart muscle exhibits increased permeability. Gadofosveset is used to quantify this leakage of plasma albumin into the myocardial extravascular space. ucm.es This application has shown potential for staging the remodeling process of the heart muscle post-infarction, as the uptake of the agent changes between the acute and chronic phases. ucm.es

These animal studies are foundational for understanding the mechanisms of vascular disease and for developing and testing new therapeutic interventions. mdpi.com The ability to quantitatively assess parameters like vascular permeability in vivo provides critical insights that are not attainable with conventional extracellular contrast agents. ucm.esahajournals.org

Acquiring high-resolution MR images in small animal models presents unique challenges, requiring careful optimization of imaging protocols and hardware. nih.gov The small size of anatomical structures in animals like mice and rabbits necessitates high spatial resolution to clearly distinguish tissues and pathologies. nih.gov The prolonged intravascular presence of gadofosveset facilitates the use of longer, high-resolution imaging sequences that would not be feasible with rapidly clearing extracellular agents. nih.gov

A key consideration is the choice of MRI pulse sequence. Three-dimensional (3D) gradient echo sequences are commonly employed for contrast-enhanced MR angiography. nih.gov The persistent intravascular enhancement from gadofosveset creates a "steady-state" condition, allowing for the acquisition of detailed vascular maps without the critical timing constraints of first-pass imaging. nih.govnih.gov However, a potential drawback of this steady-state imaging is the simultaneous enhancement of arteries and veins, which can complicate interpretation. This is often overcome by acquiring images with very high spatial resolution (isotropic voxels <100 µm), which allows for the clear separation of adjacent vessels. nih.gov

To obtain reliable and reproducible results, preclinical studies must adhere to fundamental requirements such as adequate group sizes, randomization, and the use of appropriate control groups. nih.gov For brain imaging in rodent models, for instance, the spatial resolution must be sufficient to distinguish very small structures like the deep cerebellar nuclei. nih.gov The relatively low resolution of clinical MRI scanners can be a limiting factor, highlighting the need for specialized preclinical systems. nih.govnews-medical.net Furthermore, image analysis must be standardized; for example, signal intensity should be normalized to a reference tissue to allow for valid comparisons across different subjects and studies. nih.gov

A major advantage of using gadofosveset in preclinical research is the ability to perform quantitative analysis of imaging parameters, providing objective measures of tissue characteristics and contrast agent kinetics. This goes beyond qualitative visual assessment and allows for the robust tracking of physiological and pathological changes over time.

The primary parameters analyzed are the signal-to-noise ratio (SNR) and the contrast-to-noise ratio (CNR), which measure image quality and the conspicuity of enhancing tissues, respectively. nih.gov In studies comparing different pulse sequences for gadofosveset-enhanced angiography, SNR and CNR are calculated for specific vascular territories, such as the aorta and inferior vena cava, to determine the optimal imaging protocol. nih.gov

More advanced quantitative analysis involves measuring the relaxation rates (R1 = 1/T1) of tissues before and after contrast administration. The change in R1 (ΔR1) is directly related to the concentration of the gadolinium-based agent in the tissue. nih.gov In animal models of myocardial infarction, myocardial R1 measurements after gadofosveset injection were found to be significantly higher in the acute phase compared to later stages, reflecting changes in myocardial permeability. ucm.es This quantitative approach allows for the staging of myocardial remodeling. ucm.es Similarly, in atherosclerosis models, higher vessel wall R1 values were measured in rupture-prone plaques compared to stable ones, indicating greater permeability. ahajournals.org

The table below summarizes key quantitative findings from preclinical studies using Gadofosveset.

Research Area Animal Model Key Quantitative Parameter Finding
Myocardial Infarction MouseMyocardial R1 (s⁻¹)Higher R1 in the acute phase (e.g., 6.29 ± 0.29 at day 3) compared to the chronic phase (e.g., 4.48 ± 0.14 at day 21), indicating changes in albumin permeability during remodeling. ucm.es
Atherosclerosis RabbitVessel Wall R1 (s⁻¹)Rupture-prone plaques showed significantly higher R1 (2.30 ± 0.5 s⁻¹) compared to stable plaques (1.86 ± 0.3 s⁻¹), suggesting increased permeability is a marker of vulnerability. ahajournals.org
Atherosclerosis RabbitPercent R1 ChangeRupture-prone plaques exhibited a much greater increase in R1 between 3 and 12 weeks (50.80 ± 7.2%) compared to stable plaques (14.22 ± 2.2%). ahajournals.org
Myocardial Perfusion Human Volunteer (Proxy for Preclinical Method)Myocardial Blood Flow (MBF)Quantitative perfusion analysis showed that MBF values were dose-dependent at both 1.5T and 3T, highlighting the need for dose optimization in quantitative studies. nih.gov

These quantitative methods are essential for validating gadofosveset as a tool for assessing vascular physiology and for establishing imaging biomarkers of disease.

Exploitation of Macromolecular Sensitivity Through Specialized MRI Sequences (e.g., Spin Locking) in Preclinical Research

The utility of gadofosveset in preclinical research is further enhanced by specialized MRI sequences that are sensitive to the agent's interaction with macromolecules. One such technique is spin locking, or T1ρ-weighted imaging. Spin locking is sensitive to the macromolecular content of tissue. nih.govismrm.org The combination of this technique with the albumin-binding properties of gadofosveset offers unique advantages, particularly at the high magnetic field strengths common in preclinical imaging (e.g., 4.7T and higher). nih.gov

While gadofosveset has high longitudinal relaxivity at lower clinical field strengths (≤3.0T), this property diminishes significantly at high fields. nih.gov Spin locking can overcome this limitation. In vitro measurements have demonstrated that the spin-lock relaxation rate, R1ρ (1/T1ρ), is significantly higher when gadofosveset is bound to serum albumin compared to when it is unbound. nih.govismrm.org This effect is specific to the binding property, as a non-binding agent like gadopentetate dimeglumine does not show a similar increase in R1ρ in the presence of albumin. nih.gov

This phenomenon provides a method for increasing the dynamic range and contrast at high fields and may also enable the differentiation of free versus albumin-bound gadofosveset molecules. nih.govismrm.org The ability to selectively emphasize the signal from the bound portion of the contrast agent pool can provide a more direct measure of albumin distribution and permeability. This specialized sequence leverages the molecular interaction of the contrast agent to generate a unique contrast that is not available with conventional T1- or T2-weighted imaging. nih.gov

The table below illustrates the effect of albumin binding on the relaxation rates of Gadofosveset at a high magnetic field strength, as demonstrated in in vitro studies.

Condition Relaxation Rate Value at 4.7 T Significance
Gadofosveset in Serum Albumin (Bound) R1ρ (Spin-Lock Relaxation Rate)Significantly HigherDemonstrates the enhanced effect of spin locking on the albumin-bound agent. nih.gov
Gadofosveset without Albumin (Unbound) R1ρ (Spin-Lock Relaxation Rate)LowerBaseline relaxation rate of the free agent. nih.gov
Gadopentetate in Serum Albumin R1ρ (Spin-Lock Relaxation Rate)Similar to unbound GadofosvesetShows the effect is specific to the binding properties of Gadofosveset, not just the presence of albumin. nih.gov
Gadofosveset in Serum Albumin (Bound) R2 (Transverse Relaxation Rate)Significantly HigherAlbumin binding also increases transverse relaxation at high fields. nih.gov
Gadofosveset without Albumin (Unbound) R2 (Transverse Relaxation Rate)LowerBaseline transverse relaxation rate of the free agent. nih.gov

Investigational Applications of Gadofosveset as a Biomarker for Albumin Permeability in Disease Models

A promising and advanced application of gadofosveset in preclinical research is its use as an imaging biomarker for albumin concentration and permeability. nih.gov Because over 90% of injected gadofosveset binds to serum albumin, its distribution in the body closely mirrors that of albumin. nih.gov In diseases characterized by endothelial damage and increased vascular permeability—such as cancer, atherosclerosis, and myocardial infarction—plasma albumin leaks from the blood vessels into the surrounding tissue. ucm.esahajournals.org By imaging the accumulation of gadofosveset, researchers can non-invasively map and quantify this albumin leakage. nih.govucm.es

In a rabbit model of atherosclerosis, increased gadofosveset enhancement in plaques correlated with higher vessel wall albumin content confirmed by histology, suggesting that the agent acts as a surrogate marker for leaky, rupture-prone plaques. ahajournals.org In mouse models of myocardial infarction, gadofosveset-enhanced MRI was used to monitor changes in myocardial permeability during post-infarction remodeling. ucm.es

The development of mathematical models allows for the translation of measured changes in relaxation rates (R1 and R2) into an estimate of tissue albumin concentration. nih.govresearchgate.net This involves combining pre- and post-contrast MRI scans with known relaxivity values of free and bound gadofosveset to calculate the binding fraction, which under certain conditions, can serve as a biomarker for albumin levels. nih.gov This technique has the potential to provide a spatially resolved measure of tissue albumin, offering an alternative to invasive techniques. nih.gov While this approach has been validated in vitro and demonstrated to be feasible in vivo, further evaluation is needed for it to be used reliably. researchgate.net

These investigational applications highlight the potential of gadofosveset to move beyond anatomical angiography and provide functional information about tissue pathophysiology, guiding drug development and personalizing treatments in various disease models. researchgate.net

Future Perspectives and Emerging Research Avenues for Gadofosveset Mi Analogues

Development of Novel Derivatives with Tailored Physicochemical or Targeting Properties

Future research endeavors are heavily focused on synthesizing novel Gadofosveset (B1198095) analogues with precisely engineered physicochemical and targeting properties. This involves modifying the core structure to optimize relaxivity, stability, and biodistribution. For instance, research into macromolecular conjugates, such as those involving dendrimers or polymers, aims to enhance relaxivity by increasing rotational correlation times and incorporating multiple gadolinium chelates within a single molecule researchgate.netacs.org. Studies have explored conjugating chelates to linear, hyperbranched, and star polymers, demonstrating that macromolecular architecture significantly influences relaxivity and pharmacokinetic behavior acs.org. Furthermore, the development of protein-based nanoparticles, like gadolinium biomineralized human transferrin protein-based nanoparticles (Gd@TfNP), aims to improve targeting specificity and biocompatibility, offering brighter imaging compared to current agents oncology-central.com. Tailoring these derivatives for specific biological targets or disease markers remains a key objective in this area of research.

Exploration of Alternative Contrast Mechanisms Beyond Conventional T1 Enhancement

While T1 enhancement remains the primary mechanism for many Gadofosveset-related agents, emerging research is exploring alternative contrast mechanisms to overcome limitations and expand imaging capabilities. This includes investigating agents that leverage T2 or T2* relaxation effects, which can offer different contrast properties, particularly at higher magnetic field strengths acs.org. Additionally, the development of "smart" or activatable contrast agents that respond to specific biological signals (e.g., pH, enzymes) is a significant area of interest europa.eupatsnap.com. Research into novel contrast mechanisms, such as quadrupole relaxation enhancement using bismuth-based agents, is also underway as an alternative to gadolinium-based compounds, addressing potential toxicity concerns europa.eu. The exploration of metal-free contrast agents, such as nitroxide-based organic radicals, also presents an avenue for developing safer and potentially more versatile imaging probes acs.orgacs.org.

Integration into Multimodal Molecular Imaging Platforms and Techniques

A significant trend in the development of advanced contrast agents is their integration into multimodal imaging platforms. This approach synergistically combines the strengths of different imaging modalities, such as MRI with positron emission tomography (PET), computed tomography (CT), or optical imaging, to provide more comprehensive diagnostic information mdpi.comnih.govslideshare.net. Research is focused on creating nanoplatforms that can incorporate functionalities for multiple imaging techniques. For example, nanoparticles can be engineered to carry MRI contrast agents alongside radionuclides for PET imaging or fluorescent tags for optical imaging. This integration aims to improve diagnostic specificity, enable simultaneous imaging and therapy (theranostics), and overcome the limitations of single-modality agents. The development of such hybrid probes is crucial for advancing molecular imaging in complex disease scenarios.

Methodological Advancements in Quantitative Imaging Studies Utilizing Macromolecular Binding

The unique albumin-binding properties of Gadofosveset have spurred advancements in quantitative MRI (qMRI) techniques. Researchers are developing and refining methods to accurately characterize macromolecular tissue properties in vivo, such as myelin content and macromolecular tissue volume (MTV), using quantitative T1 mapping nih.govmacromolecularmri.org. Studies have investigated the characterization of Gadofosveset in vitro at various field strengths to inform tracer kinetic modeling for functional parameter assessment whiterose.ac.uk. The ability to precisely measure Gadofosveset concentrations and its distribution in dynamic studies is crucial for developing more accurate pharmacokinetic models. For instance, research is exploring methods to estimate contrast agent concentration using fewer flip angles during dynamic contrast-enhanced MRI (DCE-MRI) to streamline data acquisition and analysis researchgate.net. Advancements in kinetic modeling for DCE-MRI, including the use of nested model selection and the integration of DCE-MRI data to constrain PET kinetic models, are essential for robust parameter estimation and a deeper understanding of tissue physiology ucl.ac.uknih.gov.

Unaddressed Research Questions and Translational Potential in Basic Science Applications

Despite significant progress, several research questions remain regarding Gadofosveset analogues and macromolecular contrast agents, highlighting avenues for future investigation. A key challenge is fully understanding the impact of macromolecular crowding and confinement effects on contrast agent performance in biological systems, which could lead to more accurate data interpretation nih.gov. Furthermore, while albumin binding enhances relaxivity, its effectiveness can diminish at higher magnetic field strengths, necessitating exploration of alternative mechanisms like spin locking to maintain contrast efficiency nih.gov. The long-term safety and efficient excretion of macromolecular agents are also critical areas requiring continued research to address concerns about gadolinium retention oncotarget.comfrontiersin.org. The translational potential of these advanced agents in basic science applications is immense, offering opportunities for precise molecular imaging, early disease detection, and monitoring therapeutic responses. Developing agents that are not only effective but also safe, cost-efficient, and scalable for clinical translation remains a paramount goal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.